molecular formula C18H19N5O3 B2896331 8-(4-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896849-88-0

8-(4-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2896331
CAS RN: 896849-88-0
M. Wt: 353.382
InChI Key: CSPCDNYAVFCTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(4-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains an imidazo[2,1-f]purine core, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA and RNA. The compound also has a methoxyphenyl group attached, which could potentially influence its physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the imidazo[2,1-f]purine core. The methoxyphenyl group might introduce some steric hindrance and could potentially influence the overall conformation of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For instance, the presence of the methoxyphenyl group could potentially increase its lipophilicity .

Scientific Research Applications

Synthetic Chemistry Applications

The synthesis of related imidazo[2,1-f]purine derivatives has been explored for their potential in creating compounds with unique chemical properties. For instance, derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione have been synthesized and evaluated for their serotonin receptor affinity, indicating a potential avenue for pharmacological applications including anxiolytic and antidepressant effects (Zagórska et al., 2009). Additionally, derivatives with modifications at the 8-position, similar to the compound , have shown promise in various biological activities, suggesting a broad scope for research and development in this chemical class.

Pharmacological Potential

The research into imidazo[2,1-f]purine derivatives has also uncovered their potential in pharmacological applications. For example, compounds related to the specified chemical have been evaluated for their antidepressant and anxiolytic activities. One study found that certain derivatives behave similarly to known antidepressants in animal models, providing a basis for further investigation into their therapeutic potential (Zagórska et al., 2016). This suggests that the chemical structure of "8-(4-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" could offer valuable insights into the development of new medications targeting mental health disorders.

Antimicrobial and Antiviral Research

Further, the antimycobacterial activity of imidazole derivatives, which share a part of the core structure with the compound , has been explored, indicating potential applications in treating bacterial infections (Miranda & Gundersen, 2009). This aligns with the ongoing search for new antimicrobial agents in the face of rising drug resistance.

properties

IUPAC Name

6-(4-methoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-10-11(2)23-14-15(20(3)18(25)21(4)16(14)24)19-17(23)22(10)12-6-8-13(26-5)9-7-12/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPCDNYAVFCTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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